Cas no 3765-65-9 (Stannane, tetrapentyl-)
Stannane, tetrapentyl- Chemical and Physical Properties
Names and Identifiers
-
- Stannane, tetrapentyl-
- TETRA-N-PENTYLTIN
- Tetra-n-pentyltinneat
- tetrapentylstannane
- Tetrapentyltin Internal Standard
- Stannane,tetrapentyl
- Tetraamylstannane
- Tetraamyltin
- tetra-n-amyltin
- Tetra-n-pentylstannan
- Tetra-n-pentylzinn
- Tetrapentyl-stannan
- Tetrapentyltin
- Tetrapentylzinn
- Tin,tetrapentyl
- Tetra-n-pentylstannane
- AKOS025293652
- starbld0016691
- FT-0635011
- WL9QN6X7GT
- NSC-92631
- BRN 3904060
- Tin, tetrapentyl-
- UNII-WL9QN6X7GT
- 3765-65-9
- NSC 92631
- DTXSID30191076
- NSC92631
-
- MDL: MFCD00027257
- Inchi: 1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3;
- InChI Key: JEHHMOWXLBXVHN-UHFFFAOYSA-N
- SMILES: [Sn](CCCCC)(CCCCC)(CCCCC)CCCCC
Computed Properties
- Exact Mass: 404.24600
- Monoisotopic Mass: 404.246504g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.01 g/cm3 (20 ºC),
- Melting Point: <0°C
- Boiling Point: 135°C 0,25mm
- Flash Point: >110°C
- Refractive Index: 1.4765 (25 ºC)
- Solubility: Insuluble (2.1E-8 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 8.19600
Stannane, tetrapentyl- Security Information
- Hazardous Material transportation number:UN 2788
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36/37/39
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:No
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
Stannane, tetrapentyl- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Stannane, tetrapentyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF56513-100mg |
TETRA-N-PENTYLTIN |
3765-65-9 | 100mg |
$305.00 | 2024-04-20 |
Stannane, tetrapentyl- Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Stannane, tetrapentyl-
Tetrapentylstannane (CAS No. 3765-65-9): A Comprehensive Overview
Tetrapentylstannane (CAS No. 3765-65-9) is a versatile organotin compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique structure and reactivity, plays a crucial role in various chemical processes and applications. In this article, we will delve into the properties, synthesis, and applications of tetrapentylstannane, highlighting its importance in contemporary scientific research.
Chemical Structure and Properties
Tetrapentylstannane is an organotin compound with the molecular formula C20H44Sn. It consists of a central tin atom bonded to four pentyl groups (C5H11). The compound is a colorless liquid at room temperature and exhibits excellent thermal stability. Its molecular weight is 390.18 g/mol, and it has a boiling point of approximately 280°C at 760 mmHg. The solubility of tetrapentylstannane in organic solvents such as hexane, toluene, and diethyl ether makes it highly suitable for use in various synthetic reactions.
Synthesis and Preparation
The synthesis of tetrapentylstannane can be achieved through several methods, with the most common being the reaction of pentyl bromide with stannous chloride in the presence of a base such as sodium hydride. This reaction proceeds via a nucleophilic substitution mechanism, where the pentyl group displaces the bromide ion from the tin center. The overall reaction can be represented as follows:
C5H11Br + SnCl2 → C5H11-SnCl + HBr
C5H11-SnCl + 3 C5H11-Br → C20H44Sn + 3 HBr + SnCl4
This method yields high purity tetrapentylstannane, which can be further purified by distillation under reduced pressure to remove any residual reactants or by-products.
Analytical Techniques for Characterization
The characterization of tetrapentylstannane is typically performed using a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectroscopy is particularly useful for confirming the presence of the pentyl groups and the central tin atom. The characteristic signals for the pentyl groups can be observed in the proton NMR spectrum, while the tin-119 NMR spectrum provides information about the coordination environment of the tin atom.
Infrared spectroscopy can be used to identify functional groups present in the molecule, such as the C-H stretches of the alkyl chains and the Sn-C bonds. Mass spectrometry helps in determining the molecular weight and confirming the elemental composition of tetrapentylstannane.
Tetrapentylstannane has found extensive applications in organic synthesis due to its reactivity as a nucleophile and its ability to participate in cross-coupling reactions. One of the most notable applications is in Stille coupling reactions, where it serves as an organostannane reagent to form carbon-carbon bonds with aryl or vinyl halides. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
A recent study published in the Journal of Organic Chemistry highlighted the use of tetrapentylstannane in the synthesis of biologically active compounds. The researchers demonstrated that this organostannane reagent could efficiently couple with various aryl halides under mild conditions, yielding high yields and excellent selectivity. This finding underscores the importance of tetrapentylstannane as a valuable tool in synthetic chemistry.
Beyond organic synthesis, tetrapentylstannane has also shown promise in materials science applications. Its unique properties make it suitable for use as a precursor in the preparation of tin-based materials, such as tin oxide nanoparticles and organotin polymers. These materials have potential applications in electronics, catalysis, and energy storage.
A study published in Advanced Materials explored the use of tetrapentylstannane-derived tin oxide nanoparticles as anode materials for lithium-ion batteries. The researchers found that these nanoparticles exhibited high specific capacity and excellent cycling stability, making them promising candidates for next-generation battery technologies.
p > < p >While tetrapentylstannane strong >is a valuable chemical reagent , its environmental impact must be carefully considered . Organotin compounds , including tetrapentylstannane strong > , can have adverse effects on aquatic ecosystems if not properly managed . Therefore , it is essential to implement best practices for handling , storage , and disposal to minimize environmental risks . Research efforts are ongoing to develop more sustainable alternatives or methods to reduce the environmental footprint of organotin compounds . p > < p >< strong >Conclusion strong > p > < p >< strong >Tetrapentylstannane strong > (CAS No . 3765-65-9 ) is a multifaceted organotin compound with significant applications in organic synthesis , materials science , and pharmaceutical research . Its unique chemical properties make it an indispensable reagent for various synthetic processes , while its potential as a precursor for advanced materials highlights its importance in interdisciplinary research . As research continues to advance , it is expected that tetrapentylstannane strong > will play an increasingly important role in driving innovation across multiple scientific fields . p > article > response >
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